5-Acetyl-2-hydroxy-6-methylnicotinonitrile
Overview
Description
5-Acetyl-2-hydroxy-6-methylnicotinonitrile is an organic compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 233-235 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties :
- A study by Deyanov et al. (1992) discusses the synthesis of 1-aryl-1,4-dihydro-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidine-6-carboxylic acids and derivatives from N-acetyl-2-arylamino-5-carbethoxy-6-methylnicotinonitriles, showcasing the compound's utility in creating novel chemical structures (Deyanov, Gavrilov, & Konshin, 1992).
- Zhao Yi-min (2011) reports the synthesis of 4-methylnicotinonitrile derivatives, indicating the compound's relevance in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).
Biological and Pharmacological Research :
- The work of Panada et al. (2022) examines the effects of a 3-acetyl analogue of 5-hydroxyindole on rat C6 glioma cells, showing its potential in cancer research (Panada, Klopava, Kulahava, Faletrov, Horetski, Frolova, Koran, Fomina, & Shkumatov, 2022).
Chemical Interactions and Mechanisms :
- A study by Behbehani et al. (2011) explores the use of 2-arylhdrazononitriles in synthesizing heterocyclic substances with antimicrobial properties, highlighting the compound's utility in creating bioactive molecules (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
- Hejchman et al. (2008) describe the microwave-assisted synthesis of derivatives of 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran, demonstrating the compound's role in the development of potential anticancer agents (Hejchman, Maciejewska, & Wolska, 2008).
Safety and Hazards
properties
IUPAC Name |
5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCKZKXAHIRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377552 | |
Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52600-53-0 | |
Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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